molecular formula C13H7FN2O2S B14379702 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile CAS No. 89733-02-8

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile

Cat. No.: B14379702
CAS No.: 89733-02-8
M. Wt: 274.27 g/mol
InChI Key: LOBFWBKKQDSRFE-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is an organic compound with the molecular formula C13H7FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile typically involves the reaction of 4-fluorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzaldehyde
  • 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid
  • 4-[(4-Fluorophenyl)sulfanyl]aniline

Uniqueness

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

89733-02-8

Molecular Formula

C13H7FN2O2S

Molecular Weight

274.27 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfanyl-3-nitrobenzonitrile

InChI

InChI=1S/C13H7FN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H

InChI Key

LOBFWBKKQDSRFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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